11-Deoxymogroside IIE

Structure-Taste Relationships Natural Sweeteners Triterpenoid Glycosides

Generic mogroside standards fail to distinguish non-sweet bioactivity profiles, risking invalidated assay data. 11-Deoxymogroside IIE solves this as a defined cucurbitane glycoside. - **Key Application**: Non-sweet comparator in taste receptor assays & EBV-EA antiviral screening (low-potency reference). - **Specification**: ≥98% purity by HPLC; characterized by molecular formula C42H72O13 & MW 785.025. - **Supply**: Available as a pure reference standard from commercial natural product libraries. Reliable sourcing for pharma R&D.

Molecular Formula C42H72O13
Molecular Weight 785.0 g/mol
Cat. No. B12426993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Deoxymogroside IIE
Molecular FormulaC42H72O13
Molecular Weight785.0 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C
InChIInChI=1S/C42H72O13/c1-21(9-13-29(39(4,5)51)55-37-35(50)33(48)31(46)26(20-44)53-37)22-15-16-42(8)27-12-10-23-24(40(27,6)17-18-41(22,42)7)11-14-28(38(23,2)3)54-36-34(49)32(47)30(45)25(19-43)52-36/h10,21-22,24-37,43-51H,9,11-20H2,1-8H3/t21-,22?,24?,25-,26-,27?,28+,29-,30-,31-,32+,33+,34-,35-,36?,37+,40+,41-,42+/m1/s1
InChIKeyMFGRLLKGMUFIPT-FMOQIQQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Deoxymogroside IIE: Triterpenoid SAR Research Standard


11-Deoxymogroside IIE (molecular formula C42H72O13, molecular weight 785.025) is a cucurbitane-type triterpene glycoside isolated from the fruits of Siraitia grosvenorii (monk fruit or Luo Han Guo) . As a member of the mogroside family, it serves as an analytical standard for differentiating between sweet and non-sweet triterpenoids based on glycosylation patterns [1]. The compound exhibits inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA (12-O-tetradecanoylphorbol-13-acetate) [2], establishing it as a reference molecule for antiviral screening programs focused on natural product-derived triterpenoids.

11-Deoxymogroside IIE Substitution Risks


The mogroside family comprises over 40 structurally related cucurbitane glycosides, yet their functional properties diverge dramatically based on subtle modifications in glycosylation patterns. 11-Deoxymogroside IIE, characterized by the absence of an oxygen atom at the C-11 position and a specific glucose unit count, occupies a distinct niche that generic mogroside standards (e.g., mogroside V, mogroside IIE, or 11-deoxymogroside V) cannot fulfill . While mogroside V exhibits intense sweetness (approximately 425× that of sucrose) and serves as a commercial sweetener, 11-deoxymogroside IIE lacks this sensory property, making it unsuitable for sweetener development but highly relevant as a non-sweet comparator in structure-taste relationship studies [1]. Furthermore, its weak and selective EBV-EA inhibitory profile differs from other in-class compounds, which show a range of IC50 values (346–400 mol ratio/32 pmol TPA), underscoring that potency within this class is not uniform and requires compound-specific verification [2]. Substitution without confirmation of precise structural identity and bioactivity profile risks invalidating experimental results in both analytical chemistry and pharmacology research.

11-Deoxymogroside IIE Comparison Evidence


Structural Basis of Non-Sweet Sensory Profile

11-Deoxymogroside IIE is a cucurbitane glycoside containing two glucose units, in contrast to mogroside V which contains five glucose units. According to established structure-taste relationships within the mogroside class, compounds with fewer than four glucose units generally exhibit bitter or neutral taste profiles, whereas those with four or more glucose units are sweet [1]. Mogroside V, with five glucose units, is approximately 425× sweeter than sucrose [2]. 11-Deoxymogroside IIE, lacking the requisite glucose units and possessing a deoxygenated C-11 position, is classified as a non-sweet mogroside . This structural divergence dictates its utility as a negative control in taste receptor studies and as a reference standard for distinguishing sweet from non-sweet mogrosides in analytical profiling.

Structure-Taste Relationships Natural Sweeteners Triterpenoid Glycosides

EBV-EA Inhibition vs. In-Class Compounds

11-Deoxymogroside IIE exhibits inhibitory activity against Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA (12-O-tetradecanoylphorbol-13-acetate) . While a specific IC50 value for 11-Deoxymogroside IIE has not been reported in primary literature, a study on structurally related cucurbitane glycosides from Siraitia grosvenorii reported that compounds 1–8 (including 11-deoxymogroside III, 7-oxomogroside II E, and others) exhibited IC50 values in the range of 346–400 mol ratio/32 pmol TPA [1]. The activity of 11-Deoxymogroside IIE is described as 'weak' relative to other compounds tested in the same assay system [2]. This places 11-Deoxymogroside IIE as a low-potency comparator within the class, valuable for establishing structure-activity relationships and for use as a reference compound in high-throughput antiviral screening campaigns where differentiation between potent and weak inhibitors is required.

Antiviral Screening Epstein-Barr Virus Triterpenoid Pharmacology

Purity and Identity Specifications

11-Deoxymogroside IIE is available as an analytical standard with a certified purity of ≥98% as determined by high-performance liquid chromatography (HPLC) . Its molecular weight is 785.025 g/mol, with the molecular formula C42H72O13 . This high purity and precisely defined molecular identity differentiate it from crude mogroside extracts or mixtures (e.g., 'Mogroside Mix' or 'Luo Han Guo Extract'), which may contain variable proportions of mogroside V, 11-oxo-mogroside V, siamenoside I, and other triterpenoids [1]. For analytical method development, including HPLC method validation or mass spectrometry calibration, a purified single-compound standard like 11-Deoxymogroside IIE is required to ensure accurate identification and quantification of specific mogrosides in complex botanical matrices.

Analytical Chemistry Quality Control Reference Standards

Resistance and Cross-Resistance Profile

According to BOC Sciences' product documentation, resistance to 11-Deoxymogroside IIE develops through enhanced glycoside hydrolysis and active efflux mediated by increased glycosidase expression and ABC transporter upregulation . The compound exhibits cross-resistance with other cucurbitane-type glycosides . This information is critical for researchers studying antiviral resistance mechanisms, as it defines the resistance liability of this structural class and provides a benchmark for evaluating novel mogroside derivatives designed to overcome efflux-mediated resistance. In contrast, synthetic small-molecule antivirals like acyclovir exhibit distinct resistance mechanisms (e.g., viral thymidine kinase mutations), making cross-resistance between these classes unlikely [1].

Antiviral Resistance Drug Discovery Mechanism of Action

11-Deoxymogroside IIE Applications


Monk Fruit Extract Method Development

11-Deoxymogroside IIE serves as a high-purity (≥98%) reference standard for the development and validation of HPLC, UPLC, and LC-MS methods aimed at quantifying specific mogroside congeners in Siraitia grosvenorii raw materials, extracts, and finished products . Its use ensures accurate identification and quantification, which is critical for meeting regulatory specifications in the natural sweetener industry [1].

Triterpenoid Structure-Taste Relationships

As a non-sweet mogroside with a defined glycosylation pattern (two glucose units, deoxygenated at C-11), 11-Deoxymogroside IIE is an essential negative control in taste receptor assays and structure-taste relationship studies [2]. It enables researchers to correlate specific structural features (e.g., glucose unit count, stereochemistry, oxidation state) with sweet or bitter taste perception, informing the rational design of novel natural sweeteners [3].

Antiviral Screening and SAR Studies

11-Deoxymogroside IIE is a characterized low-potency inhibitor of EBV-EA activation and serves as a reference compound in high-throughput screening campaigns for antiviral natural products . Its defined weak activity profile allows researchers to benchmark assay sensitivity and establish dose-response curves for novel mogroside derivatives, facilitating the identification of compounds with improved potency and selectivity [4].

Natural Product Libraries and Chemoinformatics

11-Deoxymogroside IIE is included in commercial natural product libraries (e.g., TargetMol, MedChemExpress, BOC Sciences) as a representative cucurbitane glycoside [5]. Its availability as a pure compound with defined physicochemical properties (molecular weight, formula, SMILES) makes it a valuable input for chemoinformatics analyses, virtual screening, and machine learning models aimed at predicting triterpenoid bioactivity and drug-likeness .

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